methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate
Brand Name: Vulcanchem
CAS No.: 532417-56-4
VCID: VC7125926
InChI: InChI=1S/C10H12N2O6S/c1-18-10(13)7-11(19(2,16)17)8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3
SMILES: COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
Molecular Formula: C10H12N2O6S
Molecular Weight: 288.27

methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

CAS No.: 532417-56-4

Cat. No.: VC7125926

Molecular Formula: C10H12N2O6S

Molecular Weight: 288.27

* For research use only. Not for human or veterinary use.

methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate - 532417-56-4

Specification

CAS No. 532417-56-4
Molecular Formula C10H12N2O6S
Molecular Weight 288.27
IUPAC Name methyl 2-(N-methylsulfonyl-3-nitroanilino)acetate
Standard InChI InChI=1S/C10H12N2O6S/c1-18-10(13)7-11(19(2,16)17)8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3
Standard InChI Key MSJGVMRFISZODF-UHFFFAOYSA-N
SMILES COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate features a glycinate backbone substituted with a methylsulfonyl group and a 3-nitrophenyl moiety. The sulfonyl group (–SO₂–) at the nitrogen atom enhances electrophilicity, while the nitro group (–NO₂) on the phenyl ring contributes to resonance stabilization and intermolecular interactions .

Table 1: Key Chemical Properties

PropertyValue
CAS Number532417-56-4
Molecular FormulaC₁₀H₁₂N₂O₆S
Molecular Weight288.28 g/mol
Purity≥97% (HPLC)
Key Functional GroupsSulfonyl, Nitro, Ester

The ester group (–COOCH₃) confers hydrolytic instability under basic conditions, necessitating controlled storage environments .

Synthesis Methodologies

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsPurpose
NitrationHNO₃, CH₂Cl₂, –5°C to 5°CIntroduce nitro group
SulfonationCH₃SO₂Cl, pyridine, 0°CAttach methylsulfonyl group
EsterificationCH₃OH, H₂SO₄, refluxForm methyl ester

Analytical Characterization

Spectroscopic Profiling

The compound’s structural verification relies on advanced spectroscopic techniques:

  • ¹H NMR: Peaks at δ 3.79 ppm (s, 2H) correspond to the glycinate methylene group, while aromatic protons of the 3-nitrophenyl moiety resonate at δ 7.26–7.74 ppm .

  • IR Spectroscopy: Strong absorption bands at 1718 cm⁻¹ (ester C=O) and 1526 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .

  • Mass Spectrometry: A molecular ion peak at m/z 288.28 aligns with the molecular weight .

Pharmaceutical Applications

Role as an API Intermediate

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is a high-value intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its sulfonyl group enhances binding affinity to enzymatic targets, while the nitro group facilitates downstream functionalization .

Future Research Directions

  • Pharmacokinetic Profiling: In vivo studies to assess bioavailability and metabolic pathways.

  • Process Optimization: Development of continuous-flow nitration to improve yield and safety.

  • Therapeutic Exploration: Evaluation in oncological and autoimmune disease models.

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